3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMUZVOIYBRQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the efficacy and safety of new chemical entities. This in-depth technical guide presents a systematic and robust analytical workflow for the unambiguous structural elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. This document moves beyond a simple recitation of methods, providing a rationale for the strategic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating field-proven insights with foundational scientific principles, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel piperidine-based compounds.

Introduction: The Significance of Piperidine Moieties and the Imperative for Rigorous Structural Verification

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of substituents onto the piperidine core can dramatically alter a molecule's pharmacological profile. Therefore, the unequivocal confirmation of the constitution and stereochemistry of novel piperidine derivatives is a critical step in the drug discovery and development pipeline.

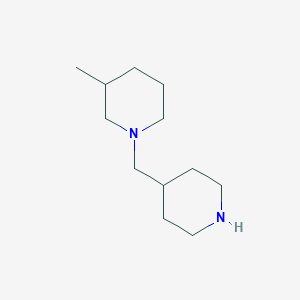

This compound (Figure 1) is a disubstituted piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol .[2][3] Its structure presents several interesting features for elucidation, including two distinct piperidine rings, a methylene bridge, and a methyl substituent that introduces a stereocenter. This guide will detail a multi-faceted analytical approach to confirm the connectivity and stereochemistry of this molecule, ensuring the highest level of scientific integrity.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The Analytical Blueprint: A Multi-Technique Approach

Caption: The integrated analytical workflow for structural elucidation.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atoms, which are readily protonated.

-

Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound.

Expected Data and Interpretation

For this compound (C12H24N2), the expected monoisotopic mass of the protonated molecule [M+H]+ is 197.2018.

| Parameter | Expected Value |

| Molecular Formula | C12H24N2 |

| Monoisotopic Mass | 196.1939 |

| [M+H]+ | 197.2018 |

The high-resolution mass measurement provides a high degree of confidence in the elemental composition of the molecule. Further fragmentation analysis (MS/MS) can be performed to probe the connectivity of the two piperidine rings and the methylene bridge.

Infrared Spectroscopy: Identifying the Molecular Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorptions for C-H and C-N bonds.

| Functional Group | Expected Wavenumber (cm-1) |

| C-H stretch (alkane) | 2950-2850 |

| N-H stretch (secondary amine) | Not expected |

| C-N stretch | 1250-1020 |

The absence of a significant N-H stretching band would support the proposed tertiary amine structure of both piperidine rings.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[7][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocols

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or D2O) in a standard 5 mm NMR tube.

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.

-

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C of CH3 | 0.8 - 1.0 | d |

| Piperidine Ring Protons | 1.2 - 3.0 | m |

| Methylene Bridge Protons | 2.0 - 2.5 | d |

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| CH3 | 15 - 25 |

| Piperidine Ring Carbons | 25 - 60 |

| Methylene Bridge Carbon | 55 - 65 |

The key to unambiguous assignment lies in the 2D NMR data. The HMBC experiment, in particular, will be instrumental in connecting the two piperidine rings via the methylene bridge. For instance, correlations between the protons of the methylene bridge and the carbons of both piperidine rings would provide definitive proof of the proposed structure.

Caption: Key HMBC correlations confirming the methylene bridge linkage.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of this compound, as outlined in this guide, represents a self-validating system. The molecular formula determined by HRMS is confirmed by the integration of the ¹H NMR spectrum and the carbon count from the ¹³C NMR spectrum. The functional groups suggested by FTIR are consistent with the chemical shifts observed in the NMR spectra. Finally, the connectivity proposed is rigorously tested and confirmed by the correlations observed in 2D NMR experiments. This comprehensive approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing compounds in the drug discovery and development process.

References

-

BenchChem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Retrieved from [7]

-

Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[9]

-

ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Retrieved from [6]

-

ChemWhat. (n.d.). This compound CAS#: 926254-81-1. Retrieved from [2]

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [8]

-

Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [3]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [4]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [5]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

A Comprehensive Technical Guide to 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

An In-Depth Reference for Researchers and Drug Development Professionals

The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs and developmental candidates.[1][2][3] Its conformational flexibility and synthetic tractability make it an invaluable component for designing molecules that interact with a wide range of biological targets.[3] This guide provides a detailed technical overview of a specific bis-piperidine derivative, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Section 1: Chemical Identity and Core Identifiers

This compound is a disubstituted piperidine derivative featuring a methyl group on one piperidine ring and a methylene bridge connecting it to a second piperidine ring. This structure offers several points for further chemical modification, making it a valuable building block in synthetic chemistry.

A summary of its key identifiers is presented below.

| Identifier | Value | Source |

| CAS Number | 926254-81-1 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₂₄N₂ | [4] |

| Molecular Weight | 196.33 g/mol | [4] |

| Canonical SMILES | CC1CCCN(CC2CCNCC2)C1 | Derived |

| InChI | InChI=1S/C12H24N2/c1-11-6-4-9-14(10-11)8-12-2-5-13-7-3-12/h11-13H,2-10H2,1H3 | Derived |

| InChIKey | YWBRBCCVJVXPEQ-UHFFFAOYSA-N | Derived |

| Common Synonyms | 3-methyl-1-(4-piperidinylmethyl)piperidine; 3-methyl-1-(4-piperidylmethyl)piperidine | [4] |

Section 2: Proposed Synthesis and Mechanistic Rationale

This strategy involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[5]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be achieved by the reductive amination of 3-methylpiperidine with piperidine-4-carbaldehyde .

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

3-Methylpiperidine (1.0 eq)

-

Piperidine-4-carbaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add 3-methylpiperidine (1.0 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[1] The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[7]

-

Workup: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified using column chromatography on silica gel to afford the pure this compound.

Causality and Justification:

-

Choice of Reducing Agent: STAB is preferred over stronger reducing agents like sodium borohydride because it is less basic and moisture-sensitive, and it selectively reduces the iminium ion in the presence of the aldehyde.[1]

-

Solvent: Dichloromethane is a common choice as it is relatively non-polar and effectively solubilizes the reactants without interfering with the reaction.

-

Self-Validation: The identity and purity of the final product must be rigorously confirmed using the analytical methods described in Section 4 to validate the success of the synthesis.

Section 3: Applications in Research and Drug Development

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in drugs targeting a vast array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] The presence of a piperidine ring can enhance a molecule's druggability by improving its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and metabolic stability.[2]

This compound, as a bis-piperidine structure, serves as a versatile scaffold for building more complex molecules in drug discovery programs.[8]

Role as a Molecular Scaffold

This compound can be utilized in several drug design strategies:

-

Fragment-Based Drug Design (FBDD): The molecule itself can act as a fragment or starting point. The secondary amine on the second piperidine ring (if a precursor like 4-(aminomethyl)piperidine is used in an analogous synthesis) or the ring nitrogens can be functionalized to explore chemical space and optimize binding to a biological target.

-

Scaffold Hopping: The bis-piperidine core can serve as a bioisosteric replacement for other, less desirable chemical groups in an existing drug candidate to improve properties like solubility, lipophilicity, or metabolic profile.[2]

-

CNS-Acting Agents: The piperidine moiety is common in CNS drugs. Its ability to be protonated at physiological pH can aid in interactions with receptors and transporters in the brain. The lipophilic nature of the overall structure may facilitate passage across the blood-brain barrier.

Caption: Role as a core scaffold in drug discovery.

Section 4: Analytical Methodologies

Validating the synthesis and ensuring the purity of this compound requires robust analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for this purpose, providing both separation and mass identification.[7]

Protocol for HPLC-MS Analysis

Objective: To confirm the identity and assess the purity of the synthesized compound.

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Electrospray Ionization - ESI).

-

C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 3 µm particle size).[9]

Mobile Phase & Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[9]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate at 5% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Detection: Positive ESI mode. Monitor for the protonated molecule [M+H]⁺. For C₁₂H₂₄N₂, the expected exact mass is 196.1939; the expected m/z for [M+H]⁺ is ~197.20.

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

Spike with an internal standard if quantitative analysis is required.[7]

-

Filter the sample through a 0.22 µm syringe filter before injection.

Data Interpretation:

-

Identity Confirmation: The presence of a peak in the mass spectrum corresponding to the calculated m/z of the protonated molecule confirms the identity of the compound.

-

Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram (UV or Total Ion Chromatogram).

Other Recommended Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation, confirming the connectivity of atoms and the ratio of protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.[7]

Section 5: Safety and Handling

No specific safety data is available for this compound. However, based on its chemical class (aliphatic amine), standard precautions should be taken.

-

Potential Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Retrieved January 6, 2026, from [Link]

-

This compound CAS#: 926254-81-1. (n.d.). ChemWhat. Retrieved January 6, 2026, from [Link]

-

Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Autech. Retrieved January 6, 2026, from [Link]

-

The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (2012). Arkivoc. Retrieved January 6, 2026, from [Link]

-

1-(Piperidin-4-ylmethyl)piperidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1-Methyl-4-[(piperidin-1-yl)methyl]piperidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Globe Thesis. Retrieved January 6, 2026, from [Link]

-

Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). European Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1998). Synthetic Communications. Retrieved January 6, 2026, from [Link]

-

N-alkylation of 4-piperidone. (2012). ScienceMadness.org. Retrieved January 6, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). VCOT Open. Retrieved January 6, 2026, from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (2005). Tetrahedron. Retrieved January 6, 2026, from [Link]

-

Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

- N-alkyl-piperidine DERIVATIVES. (1983). Google Patents.

-

A New Way to Amines. (2014). GalChimia. Retrieved January 6, 2026, from [Link]

-

Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. (2017). Carbohydrate Polymers. Retrieved January 6, 2026, from [Link]

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. Retrieved January 6, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved January 6, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. A New Way to Amines - GalChimia [galchimia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities | MDPI [mdpi.com]

- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Physicochemical and Chemical Properties of Novel Piperidine Compounds in Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its synthetic tractability and the ability of its six-membered saturated ring to adopt specific chair and boat conformations allow for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. This guide provides an in-depth exploration of the core physical and chemical properties of novel piperidine compounds, offering a framework for their characterization and optimization in modern drug discovery programs. We will delve into the causality behind key experimental choices, present validated protocols, and discuss the profound impact of these properties on a compound's journey from a laboratory curiosity to a potential therapeutic agent.

The Piperidine Scaffold: A Privileged Framework in Medicinal Chemistry

The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a recurring motif in over 70 FDA-approved drugs.[4] Its significance stems from its unique structural and physicochemical characteristics. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within protein binding pockets.[2] Furthermore, the piperidine core can modulate key pharmacokinetic properties such as solubility and lipophilicity, which are essential for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4][5]

The development of novel synthetic methodologies has enabled the creation of highly substituted and stereochemically complex piperidine derivatives, including spirocyclic and fused systems.[1][4][6] These advancements provide medicinal chemists with a powerful toolkit to fine-tune the biological activity and drug-like properties of new chemical entities. Understanding and systematically evaluating the core physicochemical and chemical properties of these novel analogs is therefore not merely a characterization exercise but a foundational component of rational drug design.

Caption: Logical relationship between the piperidine scaffold, its properties, and drug discovery outcomes.

Critical Physicochemical Properties and Their Characterization

The journey of a drug from administration to its target is governed by its physicochemical properties. For piperidine compounds, three parameters are of paramount importance: the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility.

Ionization Constant (pKa): The Master Switch of Basicity

The nitrogen atom in the piperidine ring confers basic properties to the molecule. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This parameter is critical because the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[5][7]

Causality in Experimental Choice: While various methods exist, potentiometric titration remains the "gold standard" for pKa determination due to its precision and direct measurement of the molecule's behavior in solution.[8][9][10] It provides an unambiguous result without reliance on chromophores, which are required for spectrophotometric methods.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation:

-

Accurately weigh approximately 1-5 mg of the novel piperidine compound.

-

Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.1M KCl.[8]

-

Prepare standardized titrant solutions of 0.1M HCl and 0.1M NaOH.

-

-

Instrumentation & Calibration:

-

Use a calibrated automatic titrator equipped with a combined pH electrode.

-

Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (typically 25°C).[8]

-

-

Titration Procedure:

-

Place the sample solution in the titration vessel and immerse the pH electrode and titrant dispenser.

-

Stir the solution continuously.

-

Titrate the solution with the standardized acid (e.g., 0.1M HCl) to fully protonate the piperidine nitrogen.

-

Subsequently, titrate the resulting solution with the standardized base (e.g., 0.1M NaOH) in small, precise increments. Record the pH value after each addition.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point; the pKa is the pH at half this volume.

-

Lipophilicity (logP/logD): Balancing Water and Fat Affinity

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octan-1-ol and water, or the distribution coefficient (logD) which considers all ionization states at a specific pH (usually physiological pH 7.4).[5][7] An optimal logD is crucial; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility or be rapidly metabolized.

Causality in Experimental Choice: The traditional "shake-flask" method is the benchmark for logP determination, providing a direct and accurate measurement.[9] However, for higher throughput screening in drug discovery, methods based on reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed to estimate logP values for large sets of analogs.[9][11]

Experimental Protocol: logP Determination by Shake-Flask Method

-

Preparation:

-

Prepare a stock solution of the piperidine compound in the phase in which it is more soluble (typically octan-1-ol).

-

Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight.

-

-

Partitioning:

-

In a suitable vessel, combine a precise volume of the pre-saturated octan-1-ol containing the compound with a precise volume of the pre-saturated water (e.g., a 1:1 ratio).

-

Agitate the mixture at a constant temperature (25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation & Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water.

-

logP is the base-10 logarithm of P.

-

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[7] For basic compounds like piperidines, solubility is highly pH-dependent.

Causality in Experimental Choice: A thermodynamic solubility assay is performed to determine the equilibrium solubility, which is the most accurate representation of a compound's intrinsic solubility. This is crucial for lead optimization, as it reflects the true physical limitations of the molecule.

Experimental Protocol: Thermodynamic Aqueous Solubility Assay

-

Sample Preparation: Add an excess amount of the solid piperidine compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Filter or centrifuge the samples to remove all undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS. The resulting concentration is the thermodynamic solubility at that specific pH.

Table 1: Illustrative Physicochemical Data for Novel Piperidine Analogs

| Compound ID | R1-Substituent | R2-Substituent | pKa (Experimental) | logD at pH 7.4 | Aqueous Solubility at pH 7.4 (µg/mL) |

| Parent | H | H | 9.8 | 0.5 | > 250 |

| Analog-A | 4-F-Ph | H | 9.2 | 2.1 | 85 |

| Analog-B | H | 4-OH | 9.6 | 0.2 | > 250 |

| Analog-C | 4-F-Ph | 4-OH | 9.1 | 1.8 | 120 |

This data is hypothetical and for illustrative purposes.

Chemical Properties: Stability and Reactivity

Beyond static physicochemical properties, the chemical behavior of a novel piperidine compound, particularly its metabolic stability, is a critical predictor of its in vivo performance.

Metabolic Stability

The piperidine ring, while generally stable, is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[2][12] Understanding a compound's metabolic fate is essential for predicting its half-life, potential for drug-drug interactions, and formation of reactive metabolites. Common metabolic pathways for piperidines include:

-

N-dealkylation: Cleavage of substituents on the piperidine nitrogen.

-

C-oxidation: Hydroxylation at carbon atoms adjacent to the nitrogen or at other positions on the ring.

-

Ring Opening: Enzymatic cleavage of the heterocyclic ring.[12]

Causality in Experimental Choice: The in vitro liver microsomal stability assay is the industry-standard method for obtaining a first pass assessment of metabolic stability.[13] It is a robust, relatively high-throughput screen that provides a reliable rank-ordering of compounds and helps identify metabolic liabilities early in the discovery process.

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw pooled liver microsomes (human or other species) on ice.

-

Prepare a stock solution of the piperidine compound (e.g., 1 mM in DMSO).

-

Prepare an NADPH regenerating system solution.

-

Prepare a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Reaction Incubation:

-

In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension, and the test compound solution (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[12]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of the quench solution to the appropriate wells. The 0-minute time point represents 100% of the compound.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

The metabolic half-life (t½) is calculated as: t½ = 0.693 / k.

-

Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

-

Table 2: Illustrative Metabolic Stability Data for Novel Piperidine Analogs

| Compound ID | R1-Substituent | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | Primary Metabolic Site (Predicted) |

| Parent | H | > 60 | 45 | C-H oxidation on ring |

| Analog-D | N-CH3 | 15 | 8 | N-dealkylation |

| Analog-E | N-CD3 | 28 | 15 | N-dealkylation (slower due to KIE*) |

| Analog-F | 2,6-di-Me | > 60 | > 60 | Steric shielding of Nitrogen |

KIE: Kinetic Isotope Effect. This data is hypothetical and for illustrative purposes.[13]

Conclusion: Integrating Properties for Rational Drug Design

The systematic characterization of the physical and chemical properties of novel piperidine compounds is fundamental to successful drug discovery. The interplay between pKa, lipophilicity, solubility, and metabolic stability dictates a molecule's overall ADME profile and, ultimately, its therapeutic potential. By employing validated protocols and understanding the causal relationships between chemical structure and these key properties, researchers can make informed decisions to optimize lead compounds. Introducing chiral centers, for example, can modulate physicochemical properties and improve selectivity.[5][7] Similarly, strategic modifications, such as blocking sites of metabolism through fluorination or methylation, can significantly enhance metabolic stability and prolong a drug's duration of action.[2] This integrated, data-driven approach transforms the art of medicinal chemistry into a predictive science, accelerating the development of safer and more effective piperidine-based medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. [Link]

-

de la Cruz, H. N., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]

-

Singh, A., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117765. [Link]

-

Sarsam, R., & Al-Daffay, M. K. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

-

Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Anonymous. (n.d.). Piperidine Analogues Research Articles. R Discovery. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(5), 1269-1274. [Link]

-

Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

-

Al-Ostath, Y. N., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]

-

Pathare, B., et al. (2014). A REVIEW ON VARIOUS ANALYTICAL METHODS USED IN DETERMINATION OF DISSOCIATION CONSTANT. Semantic Scholar. [Link]

-

Gomeni, R., & Gomeni, C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET and DMPK, 1(1), 2. [Link]

-

Anonymous. (2015). pKa and log p determination. Slideshare. [Link]

-

Kobo, G. M., et al. (2017). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pKa and log p determination | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of a novel piperidine derivative, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. Our approach integrates in-silico prediction with a cascade of in-vitro and preliminary in-vivo assays, designed to efficiently characterize its cytotoxic profile and explore its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the screening process, ensuring a robust and data-driven assessment of the compound's potential.

Compound Profile and Initial Assessment

Before embarking on wet-lab experiments, a thorough characterization of the test article is paramount. This initial phase ensures sample purity and provides the foundational physicochemical data necessary for all subsequent assay design and data interpretation.

1.1. Physicochemical Properties

The fundamental properties of this compound are summarized below. Sourcing a high-purity batch (>95%) with a verified Certificate of Analysis is a critical first step.

| Property | Value | Source |

| CAS Number | 926254-81-1 | [2] |

| Molecular Formula | C₁₂H₂₄N₂ | [2] |

| Molecular Weight | 196.33 g/mol | [2] |

| Canonical SMILES | CC1CCN(CC(C1)N2CCCCC2)C | N/A |

| Appearance | (To be determined) | N/A |

| Solubility | (To be determined in relevant solvents like DMSO, PBS) | N/A |

1.2. In Silico ADMET Prediction: A Rationale for Early Informatics

Modern drug discovery leverages computational tools to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile before significant resources are invested.[3][4] This "fail early, fail fast" approach uses machine learning models trained on vast chemical libraries to flag potential liabilities.[4][5] We recommend using a consensus approach, employing multiple in-silico tools to increase the reliability of the predictions.[3]

| ADMET Property | Predicted Outcome (Hypothetical) | Rationale & Implication |

| Aqueous Solubility | Moderate to High | Good solubility is favorable for bioavailability and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Likely Permeable | The piperidine scaffold often confers CNS activity.[6] This suggests potential for neuro-active applications but also CNS-related side effects. |

| CYP450 Inhibition | Low risk for 2D6, 3A4 | Low potential for drug-drug interactions is a desirable safety feature. |

| hERG Inhibition | Moderate Risk | A potential cardiotoxicity flag that must be investigated with specific in-vitro assays if the compound progresses. |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic, a critical early safety checkpoint.[7] |

| Oral Bioavailability | >30% | Suggests the compound may be suitable for oral administration. |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be generated using validated software such as ADMET-AI, SwissADME, or ADMET Predictor®.[4][5][8]

The Screening Cascade: A Multi-Tiered Experimental Workflow

We propose a tiered approach to screening, starting with broad, foundational assays and progressing to more specific, hypothesis-driven evaluations. This workflow is designed to maximize information gain while conserving compound and resources.

Figure 1: A tiered experimental workflow for preliminary biological screening.

Tier 1: Foundational Assays

The goal of Tier 1 is to establish the fundamental parameters of the compound: its general toxicity to mammalian cells and its behavior in aqueous solutions.

3.1. Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the cornerstone of preliminary screening.[9] They measure the degree to which a substance can cause damage or death to a cell.[10] This data is crucial for two reasons: 1) It identifies compounds that are broadly toxic and should be deprioritized, and 2) it establishes the concentration range for subsequent efficacy assays, ensuring that observed effects are not simply due to cell death.[11][12]

Recommended Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (cells treated with the highest concentration of DMSO used) and a "no treatment" control (cells with medium only).

-

Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent with the planned efficacy assays.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[13]

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Hypothesis-Driven Efficacy Screening

Based on the prevalence of the piperidine scaffold in various therapeutic areas, we propose parallel screening against microbial, viral, and cancer targets.[1][14][15]

4.1. Antimicrobial Activity Screening

Rationale: The piperidine moiety is found in numerous natural and synthetic antimicrobial agents.[6] A preliminary screen for antibacterial and antifungal activity is a logical starting point. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]

Recommended Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

4.2. Antiviral Activity Screening

Rationale: Piperidine derivatives have also shown promise as antiviral agents, capable of interfering with various stages of the viral life cycle.[1][14] A cell-based assay using a common virus can provide a rapid assessment of potential antiviral activity.

Recommended Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells) in a 96-well plate and grow to confluence.

-

Infection and Treatment: Remove the growth medium. In separate tubes, mix a standard viral inoculum (e.g., Influenza A or a herpesvirus) with serial dilutions of the test compound (at non-toxic concentrations determined in Tier 1). Add these mixtures to the cells.

-

Controls: Include a "virus control" (cells infected but not treated) and a "cell control" (cells neither infected nor treated).

-

Incubation: Incubate the plate at 37°C and observe daily for the appearance of viral cytopathic effect (e.g., cell rounding, detachment).

-

Endpoint Analysis: After 48-72 hours (when the virus control shows ~90% CPE), stain the cells with a viability dye like crystal violet. The dye will only stain intact, living cells.

-

Data Interpretation: A higher staining intensity in treated wells compared to the virus control indicates protection from virus-induced cell death, suggesting antiviral activity. The EC₅₀ (50% effective concentration) can be calculated.

4.3. Anticancer Activity Screening

Rationale: Many potent anticancer agents incorporate the piperidine scaffold.[1][15] The initial cytotoxicity data from Tier 1 can be expanded by testing the compound against a panel of diverse cancer cell lines to identify potential selective activity.

Recommended Protocol: Multi-Cell Line Cytotoxicity Panel

-

Cell Lines: Select a small, diverse panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]).

-

Methodology: Follow the same MTT assay protocol as described in Section 3.1 for each cell line.

-

Data Analysis: Calculate the IC₅₀ value for each cell line. A compound is considered a "hit" if it shows potent activity (low micromolar or nanomolar IC₅₀) and particularly if it exhibits selectivity (i.e., is significantly more potent against one cell line compared to others or to non-cancerous cells).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 6. nbinno.com [nbinno.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ayushcoe.in [ayushcoe.in]

- 9. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. opentrons.com [opentrons.com]

- 12. nebiolab.com [nebiolab.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijnrd.org [ijnrd.org]

- 15. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Piperidine-Based Molecules

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel piperidine-based molecules. We will delve into both classical and modern synthetic strategies, elucidating the mechanistic rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to empower the next generation of piperidine-based drug discovery.

The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design.[1][4] Its prevalence is attributed to a combination of favorable physicochemical properties. The piperidine motif can enhance a molecule's druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic profiles, often with reduced toxicity.[4] Furthermore, the chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets.[5][6] This structural versatility has led to the incorporation of the piperidine scaffold in over twenty classes of pharmaceuticals, including anticancer agents, central nervous system (CNS) drugs, and analgesics.[1][7]

The introduction of chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with enhanced biological activity and selectivity.[8] The ability to modulate properties such as pKa, logD, and logP through substitution on the piperidine ring allows for the fine-tuning of a drug candidate's characteristics.[8]

Strategic Approaches to Piperidine Synthesis: A Retrosynthetic Overview

The synthesis of highly substituted piperidines is a central challenge in organic chemistry. A logical starting point for designing a synthetic route is a retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify simpler, commercially available starting materials.

Caption: General retrosynthetic approaches to the piperidine scaffold.

This diagram illustrates the primary bond disconnections that form the basis of the most common synthetic strategies. The choice of a specific approach depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Classical Synthetic Methodologies

These are the foundational, well-established methods for constructing the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridines.[2] This method, however, is not without its challenges, primarily due to the aromatic stability of the pyridine ring and its potential to poison the catalyst.[2][9]

Mechanism and Catalyst Selection:

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.[2]

-

Heterogeneous Catalysts: These are widely used in industrial settings due to their ease of separation and recyclability.[2]

-

Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective.[10] Platinum oxide (PtO2), also known as Adams' catalyst, is a classic choice, often used in acidic media like glacial acetic acid to facilitate the reduction.[10]

-

Nickel-based Catalysts: Recent advancements have led to the development of novel nickel silicide catalysts that offer an efficient alternative to precious metals.[1]

-

-

Homogeneous Catalysts: These catalysts offer high selectivity and activity under milder conditions but can be more challenging to separate from the product.[2]

-

Iridium-based Catalysts: Iridium(III) complexes have emerged as powerful catalysts for the ionic hydrogenation of pyridines, showing remarkable tolerance for sensitive functional groups.[11]

-

Rhodium-based Catalysts: Rhodium complexes are also effective, particularly for the dearomatization/hydrogenation of fluorinated pyridines.[1]

-

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂

-

Preparation: In a high-pressure reactor, dissolve 4-phenylpyridine (1.0 g, 6.4 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Add PtO₂ (50 mg, 0.22 mmol) to the solution.

-

Reaction Execution: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with hydrogen gas to 60 bar.[10] Stir the reaction mixture at room temperature for 8 hours.[10]

-

Work-up: After depressurization, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-phenylpiperidine.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.

Mechanistic Considerations:

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the catalyst used.[12][13] Lewis acids or Brønsted acids are often employed to activate the imine towards cycloaddition.

Caption: Workflow for piperidine synthesis via the aza-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Substituted Piperidin-4-one

-

Imine Formation: In a round-bottom flask, combine the desired aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent such as dichloromethane. Add a drying agent like magnesium sulfate and stir at room temperature until imine formation is complete (monitored by TLC or NMR).

-

Cycloaddition: Cool the reaction mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq). Slowly add the diene (e.g., Danishefsky's diene, 1.2 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired piperidin-4-one derivative.

Modern Synthetic Methodologies

Recent years have witnessed the development of more sophisticated and efficient methods for piperidine synthesis, often with a focus on stereocontrol and molecular diversity.

Transition-Metal Catalyzed Cyclizations

Transition metals such as palladium, rhodium, and gold have been employed in a variety of cyclization reactions to form the piperidine ring.[14] These methods often involve the intramolecular cyclization of amino-alkenes or amino-alkynes.

Asymmetric Synthesis

The demand for enantiomerically pure piperidine-containing drugs has driven the development of asymmetric synthetic methods.[9][15] These strategies include:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.

-

Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a recent example of this approach.[16]

-

Biocatalysis: Employing enzymes to perform stereoselective transformations.[17]

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening.[18] Solid-phase synthesis techniques have been adapted for the diversity-oriented synthesis of piperidine alkaloids.[19]

Caption: A simplified workflow for diversity-oriented synthesis of a piperidine library.

Characterization of Novel Piperidine Derivatives

The unambiguous characterization of newly synthesized piperidine compounds is crucial to confirm their structure and purity.[20][21] A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Purpose | Typical Observations for Piperidine Derivatives |

| ¹H NMR | Determines the proton framework of the molecule. | Signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[20] |

| ¹³C NMR | Identifies the number of unique carbon atoms. | Aliphatic carbons of the piperidine ring resonate in the upfield region of the spectrum. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Electrospray ionization (ESI) is a common technique. The molecular ion peak ([M+H]⁺) confirms the molecular weight.[20] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single, sharp peak indicates a high degree of purity. A reversed-phase C18 column is often used.[20] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present. | Characteristic peaks for N-H stretching (if present) and C-H stretching of the piperidine ring can be observed. |

Conclusion and Future Outlook

The synthesis of piperidine-based molecules remains a vibrant and evolving field of research. While classical methods continue to be valuable, modern synthetic strategies are enabling the creation of increasingly complex and diverse piperidine scaffolds with greater efficiency and stereocontrol. The ongoing development of novel catalytic systems and the application of principles like diversity-oriented synthesis will undoubtedly accelerate the discovery of new piperidine-containing therapeutics to address a wide range of diseases.

References

- D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidines. Aldrichimica Acta, 39(3), 67-78.

- BIOENGINEER.ORG. (2025, December 3).

- BenchChem. (2025).

- Zhang, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Takamura, H., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(30), 10734-10741.

- MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-24.

- O'Brien, P. (2002). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 58(23), 4567-4604.

- University of York. (2025, March 26).

- BenchChem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9).

- BenchChem. (2025).

- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines.

- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Encyclopedia.pub. (2023, February 9).

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Scripps Research and Rice University. (2024, December 19).

- BenchChem. (2025, July 31).

- BenchChem. (2025).

- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12.

- Royal Society of Chemistry. (2011, March 9).

- Organic & Biomolecular Chemistry Blog. (2011, April 13). Review: Mannich–Michael vs.

- Royal Society of Chemistry. (2022, October 11).

- Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, 2010(4), 567-570.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-369.

- Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.

- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Li, X. (2023, June 22).

- OUCI. (n.d.). [Co(TPP)

- White Rose Research Online. (2022, December 19).

- Der Pharma Chemica. (n.d.).

- PubMed. (2012, December 1). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues.

- ACS Publications. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.

- National Institutes of Health. (n.d.).

- Lincoln Repository. (n.d.). Stereodivergent diversity oriented synthesis of piperidine alkaloids.

- Taylor & Francis Online. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.

- PubMed Central. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. thieme-connect.com [thieme-connect.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. asianpubs.org [asianpubs.org]

- 11. bioengineer.org [bioengineer.org]

- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 18. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

- 19. Item - Stereodivergent diversity oriented synthesis of piperidine alkaloids - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

A Researcher's Handbook for Determining Solubility and Stability

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (CAS No. 926254-81-1).[1][2] While extensive experimental data for this specific compound is not widely published, this document outlines the predicted physicochemical properties based on its molecular structure and presents detailed, industry-standard protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. It combines theoretical insights with actionable experimental workflows to empower researchers to generate the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions.

Introduction to this compound

This compound is a disubstituted piperidine derivative. Its structure, featuring two piperidine rings linked by a methylene bridge, and a methyl group on one of the rings, classifies it as a diamine. The presence of two tertiary amine functional groups is the most significant determinant of its physicochemical behavior, particularly its basicity and resulting pH-dependent solubility.

Compound Identity

| Identifier | Value | Source |

| Chemical Name | This compound | ChemWhat[1] |

| CAS Number | 926254-81-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₂H₂₄N₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 196.33 g/mol | Santa Cruz Biotechnology[2] |

Predicted Physicochemical Properties and Rationale

The chemical structure of this compound allows for several key predictions regarding its behavior in solution. These predictions form the basis for designing robust experimental protocols.

| Property | Predicted Characteristic | Rationale and Implication for Experimental Design |

| Aqueous Solubility | Low to Moderate; Highly pH-Dependent | The molecule contains two tertiary amine groups, which are basic. At neutral pH, these amines will be partially protonated. Solubility is expected to be significantly higher in acidic conditions (e.g., pH 1-4) where the molecule becomes a dicationic salt. Kinetic and thermodynamic solubility tests should be performed across a wide pH range (e.g., pH 2, 5, 7.4, 9). |

| Organic Solvent Solubility | High | The molecule has a significant aliphatic hydrocarbon content, suggesting good solubility in a range of organic solvents such as methanol, ethanol, DMSO, and DCM. This is useful for preparing stock solutions for analytical purposes. |

| Chemical Stability | Generally Stable; Susceptible to Oxidation | Tertiary amines can be susceptible to N-oxidation. Therefore, forced degradation studies should include an oxidative stress condition (e.g., using hydrogen peroxide) to assess this potential liability. Stability in acidic and basic conditions should also be evaluated, although significant hydrolysis is not expected given the absence of labile functional groups like esters or amides. |

| Hygroscopicity | Potential to be Hygroscopic | Amine salts, which may form upon exposure to atmospheric CO₂, can be hygroscopic. The material should be stored in a desiccated, inert atmosphere.[4] |

| pKa | Predicted in the range of 8.5 - 10.5 | The tertiary amine groups are expected to have pKa values typical for alkylamines. Potentiometric titration is the gold-standard method to determine the pKa values empirically, which is crucial for understanding the pH-solubility profile. |

Experimental Protocol for Solubility Determination

To accurately determine the solubility of this compound, a thermodynamic shake-flask method (ICH guideline Q6A) is recommended. This method measures the equilibrium solubility of a compound in a given solvent.

Shake-Flask Solubility Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology

-

Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers, such as pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), and a basic buffer (e.g., pH 9.0).

-

Compound Addition: Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg per 1 mL of solvent).

-

Incubation: Add 1 mL of each buffer to the respective vials. Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibration: Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After incubation, carefully remove the vials. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter them using a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the saturated supernatant from the excess solid.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the collected supernatant into the analytical range and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each condition.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation pathways and establish the intrinsic stability of the molecule. The study exposes the compound to stress conditions that are more severe than accelerated storage conditions.

Forced Degradation Study Workflow

The following diagram outlines a typical forced degradation study.

Sources

spectroscopic analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 926254-81-1) is a disubstituted piperidine derivative with a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.34 g/mol .[1][2][3] This molecule features two saturated heterocyclic rings linked by a methylene bridge, presenting an interesting case for structural elucidation via modern spectroscopic techniques. As a scaffold, piperidine and its derivatives are ubiquitous in medicinal chemistry, making the precise characterization of novel analogues like this compound critical for drug discovery and development professionals.

This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the causal logic behind experimental choices and the interpretation of the resulting spectra, reflecting the rigorous standards of scientific integrity.